1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile
CAS No.: 864274-02-2
Cat. No.: VC2864334
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile - 864274-02-2](/images/structure/VC2864334.png)
Specification
CAS No. | 864274-02-2 |
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Molecular Formula | C8H6N4 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | 3-methylbenzotriazole-5-carbonitrile |
Standard InChI | InChI=1S/C8H6N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,1H3 |
Standard InChI Key | HOLCRMTZJGHGTB-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC(=C2)C#N)N=N1 |
Canonical SMILES | CN1C2=C(C=CC(=C2)C#N)N=N1 |
Introduction
Chemical Properties and Structure
1-Methyl-1H-benzo[d] triazole-6-carbonitrile is a nitrile-functionalized benzotriazole with a methyl group at the N-1 position. The compound exhibits specific structural characteristics that contribute to its reactivity and potential applications.
Structural Representation and Identifiers
The compound can be represented by several standardized chemical identifiers as shown in Table 1:
The molecular structure consists of a benzotriazole core with a methyl substituent at the N-1 position and a nitrile group (-C≡N) at the 6-position of the benzene ring .
Physical and Chemical Characteristics
Based on its structural features, 1-Methyl-1H-benzo[d] triazole-6-carbonitrile displays the following characteristics:
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Appearance: Typically appears as a crystalline solid
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Purity: Commercial samples generally available at >97% purity
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Stability: Relatively stable under standard laboratory conditions
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Solubility: Exhibits solubility in common organic solvents like DMSO, DMF, and dichloromethane
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-Methyl-1H-benzo[d] triazole-6-carbonitrile and related benzotriazole derivatives. The primary synthetic strategies are discussed below.
Copper-Catalyzed Click Chemistry Approaches
One of the most efficient methods for synthesizing triazole-containing compounds involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry" .
The CuAAC approach typically follows this general reaction pathway:
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Formation of the benzotriazole core through cycloaddition
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Introduction of the nitrile functionality at the desired position
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N-methylation to yield the target compound
This method offers advantages such as high reaction yields, wide substrate scope, and relatively simple purification procedures .
Regioselective Synthesis of Benzotriazole Derivatives
The synthesis of specifically substituted benzotriazoles requires careful control of regioselectivity. For 1-Methyl-1H-benzo[d] triazole-6-carbonitrile, this involves:
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Preparation of appropriately substituted benzene derivatives
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Introduction of the azide functionality
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Cyclization to form the triazole ring
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N-methylation
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Introduction of the nitrile group at the 6-position
Studies have shown that copper catalysts such as CuI, Cu(OAc)₂, and CuSO₄·5H₂O in combination with reducing agents like sodium ascorbate are particularly effective for these transformations .
Recent Advances in Synthesis
Recent research has focused on developing more efficient and environmentally friendly synthetic routes. These include:
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Electrochemical methods for C-H functionalization to introduce the nitrile group
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Metal-free approaches to reduce environmental impact and production costs
Related Compounds and Structural Analogs
1-Methyl-1H-benzo[d] triazole-6-carbonitrile belongs to a family of structurally related compounds that share similar core structures but differ in substitution patterns.
Position Isomers
The position of the nitrile group on the benzene ring can vary, leading to isomeric compounds with different properties. For example:
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1-Methyl-1H-benzo[d] triazole-4-carbonitrile (CAS: 1550822-86-0): A positional isomer with the nitrile group at the 4-position rather than the 6-position. This compound shares the same molecular formula (C₈H₆N₄) and molecular weight (158.16 g/mol) as the 6-carbonitrile isomer but exhibits different chemical properties due to the altered substitution pattern .
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1-Methyl-1H-benzo[d] triazole-5-carbonitrile: Another positional isomer with the nitrile group at the 5-position.
Fluorinated Derivatives
Fluorinated derivatives represent another important class of related compounds:
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5-Fluoro-1-methyl-1H-benzo[d] triazole-6-carbonitrile (CAS: 2411640-94-1): Contains an additional fluorine atom at the 5-position, resulting in a molecular formula of C₈H₅FN₄ and molecular weight of 176.15 g/mol . This fluorination can significantly alter the compound's physical properties and biological activity.
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6-Fluoro-1-methyl-1H-benzo[d] triazole-7-carbonitrile (CAS: 2287332-45-8): Another fluorinated derivative with a different substitution pattern.
Carboxylic Acid Analogs
The nitrile group can be replaced with a carboxylic acid function, resulting in compounds such as:
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1-Methyl-1H-benzo[d] triazole-6-carboxylic acid (CAS: 147137-39-1): Has a molecular formula of C₈H₇N₃O₂ and molecular weight of 177.16 g/mol .
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1-Methyl-1H-benzo[d] triazole-5-carboxylic acid (CAS: 305381-67-3): A positional isomer with the carboxylic acid at the 5-position .
These carboxylic acid derivatives often serve as key intermediates in the synthesis of more complex benzotriazole compounds.
Applications in Research and Development
1-Methyl-1H-benzo[d] triazole-6-carbonitrile and related benzotriazole derivatives have found applications in various research areas due to their unique structural features and reactivity.
Building Blocks for Pharmaceutical Research
Benzotriazole derivatives have garnered significant interest in medicinal chemistry as building blocks for the synthesis of bioactive compounds. Specific applications include:
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Development of potential PXR (pregnane X receptor) inhibitors for pharmaceutical research
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Scaffolds for the design of compounds with antimicrobial properties
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Structural components in the synthesis of compounds with anticancer activity
Click Chemistry Applications
The triazole moiety is commonly used in click chemistry applications, enabling:
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Bioconjugation reactions for attaching molecules to biomacromolecules
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Development of functionalized materials with specific properties
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Creation of complex molecular architectures for materials science applications
Synthetic Intermediates
The nitrile functionality in 1-Methyl-1H-benzo[d] triazole-6-carbonitrile makes it a valuable intermediate that can be transformed into various other functional groups through standard chemical transformations, including:
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Hydrolysis to carboxylic acids
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Reduction to amines or aldehydes
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Conversion to amides, tetrazoles, or other heterocycles
Analytical Characterization
The identification and characterization of 1-Methyl-1H-benzo[d] triazole-6-carbonitrile typically involve several complementary analytical techniques.
Spectroscopic Methods
Spectroscopic data provides crucial information for structure elucidation and confirmation:
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NMR Spectroscopy: ¹H NMR spectra typically show characteristic signals for the methyl group at the N-1 position (around 4.2-4.4 ppm) and the aromatic protons of the benzene ring .
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IR Spectroscopy: Exhibits characteristic absorption bands for the nitrile group (around 2220-2240 cm⁻¹) and the triazole ring.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that are characteristic of the benzotriazole structure.
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment:
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HPLC: Allows for quantitative analysis and purity determination
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TLC: Useful for reaction monitoring and preliminary identification
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